2-(1-Adamantyl)-6-ethoxyquinoline
Description
2-(1-Adamantyl)-6-ethoxyquinoline is a heterocyclic compound featuring a quinoline backbone substituted with a bulky 1-adamantyl group at position 2 and an ethoxy group at position 4. The adamantyl moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and materials science applications.
Key structural attributes include:
- Quinoline core: A planar aromatic system with conjugated π-electrons.
- Adamantyl substituent: A rigid, cage-like structure that sterically shields reactive sites.
- Ethoxy group: An electron-donating substituent that modulates electronic properties and solubility.
Properties
Molecular Formula |
C21H25NO |
|---|---|
Molecular Weight |
307.4g/mol |
IUPAC Name |
2-(1-adamantyl)-6-ethoxyquinoline |
InChI |
InChI=1S/C21H25NO/c1-2-23-18-4-5-19-17(10-18)3-6-20(22-19)21-11-14-7-15(12-21)9-16(8-14)13-21/h3-6,10,14-16H,2,7-9,11-13H2,1H3 |
InChI Key |
XTGGFSOWOZAOSI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-6-ethoxyquinoline typically involves the following steps:
Formation of Adamantyl Derivative: The adamantane core is functionalized to introduce reactive groups. For example, adamantane can be brominated to form 1-bromoadamantane.
Quinoline Derivative Preparation: The quinoline ring is synthesized or obtained from commercial sources. The ethoxy group is introduced at the 6-position of the quinoline ring.
Coupling Reaction: The adamantyl derivative is coupled with the quinoline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-6-ethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The ethoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at the 6-position of the quinoline ring.
Scientific Research Applications
2-(1-Adamantyl)-6-ethoxyquinoline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Materials Science: The rigidity and stability of the adamantane core can be utilized in the design of advanced materials with enhanced mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its distinct chemical properties.
Industrial Applications: It can be used in the synthesis of other complex molecules and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-6-ethoxyquinoline involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, while the quinoline ring can interact with biological molecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Adamantyl Positioning: The adamantyl group in 2-(1-Adamantyl)-6-ethoxyquinoline is directly attached to the quinoline core, unlike carbothioamides or sulfonamides where it is part of a side chain . This positioning may reduce rotational freedom and enhance steric effects.
- Ethoxy vs. Hydroxy Groups: In the structurally related Schiff base compound from (2-[(E)-N-(Adamantan-1-yl)carboximidoyl]-6-ethoxyphenol), the ethoxy group participates in intramolecular H-bonding (O–H⋯N), stabilizing the S(6) ring . For this compound, the ethoxy group likely influences electronic properties without forming intramolecular H-bonds due to the absence of a phenolic hydroxyl.
- Ring Conformation: Unlike non-planar dihydroquinoline derivatives (e.g., sofa conformation in ), the quinoline core in the target compound is fully aromatic and planar, which may enhance π-π stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
